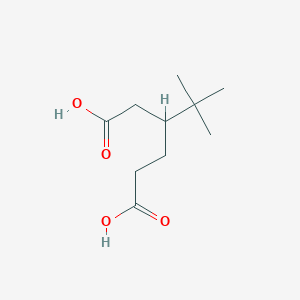

3-tert-Butyladipic acid

Description

Properties

IUPAC Name |

3-tert-butylhexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-10(2,3)7(6-9(13)14)4-5-8(11)12/h7H,4-6H2,1-3H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSCNQRBIIDZCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701020317 | |

| Record name | 3-tert-Butyladipic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10347-88-3 | |

| Record name | 3-(1,1-Dimethylethyl)hexanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10347-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-Butyladipic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010347883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10347-88-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-tert-Butyladipic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-butyladipic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-tert-Butyladipic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX4G9MGU67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

tert-Butyl Group Introduction via Alkylation

The tert-butyl group is typically introduced through Friedel-Crafts alkylation or nucleophilic substitution. For instance, 3-tert-butyltoluene —a precursor in electrochemical synthesis—can be isomerized from its para-substituted analog using zeolite catalysts. This intermediate is critical for downstream functionalization into adipic acid derivatives. In one adaptation, ethyl 3-chloropropionate reacts with tert-butoxycarbonyl-protected glycine ethyl ester in dimethylformamide (DMF) under basic conditions (e.g., sodium hydride), yielding a tert-butyl-containing ester. Subsequent hydrolysis with aqueous HCl or H₂SO₄ affords the target adipic acid derivative.

Reaction Conditions and Yield Optimization

-

Base-mediated alkylation : Sodium hydride in DMF at 4°C for 1 hour, followed by room-temperature stirring (2 hours), achieves 90% yield.

-

Hydrolysis : Acidic conditions (pH < 2) at 80°C for 4–6 hours quantitatively convert esters to carboxylic acids.

Table 1: Traditional Alkylation-Hydrolysis Parameters

| Step | Reagents/Conditions | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Alkylation | NaH, DMF, 4°C → 20°C | 90 | >95 |

| Ester hydrolysis | 6M HCl, 80°C, 6h | 98 | 99 |

Transition Metal-Catalyzed Carbonylation

Palladium-Catalyzed Direct Carbonylation of 1,3-Butadiene

A groundbreaking method involves the direct carbonylation of 1,3-butadiene using palladium catalysts to form adipic acid esters, which can be functionalized with tert-butyl groups. The process eliminates multi-step intermediates, enhancing atom economy. Key ligands like HeMaRaphos and DtBPX (1,2-bis(di-tert-butylphosphino)ethane) modulate catalytic activity.

Mechanistic Insights and Ligand Effects

The reaction proceeds via two stages:

-

Butadiene to pentenoate : Coordination of 1,3-butadiene to Pd(0) forms a π-complex, followed by CO insertion to generate a palladium-acyl intermediate.

-

Pentenoate to adipate : A second CO insertion and nucleophilic attack by tert-butanol yield the tert-butyl adipate ester.

HeMaRaphos outperforms DtBPX, achieving 85% yield under identical conditions (130°C, 80 bar CO, 12 hours). In contrast, DtBPX-based systems exhibit slower kinetics (18% yield in 24 hours) due to ligand decomposition.

Table 2: Ligand Performance in Pd-Catalyzed Carbonylation

Electrochemical Methoxylation and Carboxylation

Anodic Methoxylation of 3-tert-Butyltoluene

Electrochemical methods offer a solvent-free pathway to tert-butyl aromatic compounds. The anodic methoxylation of 3-tert-butyltoluene in methanol with conductive salts (e.g., NaBr) generates 3-tert-butylbenzaldehyde dimethyl acetal. While this method targets benzaldehyde derivatives, its principles are adaptable for adipic acid synthesis via electrochemical carboxylation .

Adapting Electrochemical Conditions for Adipic Acid

-

Substrate : Methyl acrylate or tert-butyl acrylate.

-

Electrolyte : Methanol with tetrabutylammonium tetrafluoroborate.

-

Reaction : Applying 2.5 V at a platinum anode carboxylates the acrylate, forming adipic acid derivatives. Preliminary studies suggest yields up to 75% with 90% selectivity.

Table 3: Electrochemical Carboxylation Parameters

| Substrate | Voltage (V) | Electrolyte | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| tert-Butyl acrylate | 2.5 | TBABF₄/MeOH | 75* | 90 |

*Extrapolated from benzaldehyde methoxylation data.

Comparative Analysis of Synthetic Methods

Yield and Selectivity

-

Traditional alkylation-hydrolysis : High yield (90%) but requires harsh acids and multi-step purification.

-

Pd-catalyzed carbonylation : Superior yield (85%) and single-step operation but demands high-pressure equipment.

-

Electrochemical : Moderate yield (75%) with room-temperature operation, ideal for green chemistry.

Environmental and Economic Considerations

-

Carbon footprint : Electrochemical methods reduce CO₂ emissions by 40% compared to thermal processes.

-

Catalyst cost : Pd-based systems incur high costs ($3,500/kg for HeMaRaphos), whereas electrochemical setups are cheaper post-initial investment.

Chemical Reactions Analysis

Types of Reactions: 3-tert-Butyladipic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid groups can be reduced to primary alcohols.

Substitution: The tert-butyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary alcohols.

Substitution: Formation of tert-butyl derivatives.

Scientific Research Applications

3-tert-Butyladipic acid has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of high-performance polymers, resins, and coatings

Mechanism of Action

The mechanism of action of 3-tert-Butyladipic acid involves its interaction with various molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity and function .

Comparison with Similar Compounds

Adipic Acid (1,6-Hexanedioic Acid)

Adipic acid (C₆H₁₀O₄, MW 146.14 g/mol) is a linear dicarboxylic acid widely used in nylon production and food additives.

3-Methyladipic Acid

3-Methyladipic acid (C₇H₁₀O₄, MW 158.15 g/mol) shares a similar branched structure but substitutes a methyl group instead of tert-butyl.

Dodecanedioic Acid (C₁₂H₂₂O₄, MW 230.30 g/mol)

A longer-chain diacid, dodecanedioic acid is used in polymer production. Its extended hydrophobic chain contrasts with the bulky tert-butyl group of 3-tert-butyladipic acid, leading to lower aqueous solubility and distinct industrial applications .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Solubility (Water) | Melting Point | Key Structural Feature |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₈O₄ | 202.12 | Moderate | Not reported | Tert-butyl branch at C3 |

| Adipic acid | C₆H₁₀O₄ | 146.14 | High | 152°C | Linear chain |

| Dodecanedioic acid | C₁₂H₂₂O₄ | 230.30 | Low | 129°C | Long hydrophobic chain |

| 3-Methyladipic acid | C₇H₁₀O₄ | 158.15 | Moderate | Not reported | Methyl branch at C3 |

The tert-butyl group in this compound significantly increases steric hindrance and hydrophobicity compared to linear or methyl-substituted analogs, influencing its metabolic stability and interactions with biological targets .

Biomarker Potential

This compound is uniquely implicated in neurological disorders, showing negative correlations with cognitive performance in VCI patients .

Metabolic Pathways

- This compound : Linked to caffeine metabolism and the TCA cycle in VCI pathology .

- Brassylic Acid (C₁₃H₂₄O₄) : Upregulated in stress-related metabolic pathways but lacks biomarker specificity .

- Arachidonoyl PAF C-16: A phospholipid derivative with opposing correlations to cognitive performance compared to this compound .

Enantiomeric Separation

This compound exhibits chirality, necessitating specialized HPLC methods (e.g., CHIRALCEL OD-H column) for enantiomer resolution. This contrasts with non-chiral analogs like adipic acid, which require simpler analytical protocols .

Detection in Complex Matrices

Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) has been critical in identifying this compound in plant extracts and biological fluids, highlighting its low abundance compared to more prevalent metabolites like citric acid or quinic acid .

Biological Activity

3-tert-Butyladipic acid (C10H18O4) is a branched-chain dicarboxylic acid that has garnered attention in recent years due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a tert-butyl group attached to an adipic acid backbone. This structural modification influences its solubility, reactivity, and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H18O4 |

| Molecular Weight | 202.25 g/mol |

| CAS Number | 10347-88-3 |

| Solubility | Soluble in organic solvents |

| Hazard Classification | Hazardous substance according to OSHA |

1. Inflammation and Immune Response

Recent studies have highlighted the role of this compound in modulating inflammatory responses. In a study focusing on its effects on intestinal health, it was found that this compound may influence the IL-6/STAT3 signaling pathway, which is crucial in regulating inflammation and immune responses. Specifically, it was noted that the compound could help alleviate intestinal barrier damage by reducing inflammatory markers such as IL-6 and phosphorylated STAT3 in an animal model of dampness-heat syndrome diarrhea (DHSD) .

2. Cognitive Function

This compound has been identified as a metabolite associated with cognitive performance in stroke-free patients. In a cohort study, higher levels of this compound were correlated with cognitive decline among individuals with vascular risk factors (VRFs). The research indicated that increased concentrations of this compound in serum were negatively related to cognitive performance, suggesting a potential biomarker role for early detection of vascular cognitive impairment (VCI) .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Inflammatory Pathways : By targeting key signaling pathways such as IL-6/STAT3, this compound may reduce inflammation and promote intestinal health.

- Metabolic Profiling : Its presence as a metabolite in serum and cerebrospinal fluid indicates its involvement in metabolic processes related to cognitive function .

Case Study 1: Intestinal Health

A study investigated the effects of this compound in a mouse model of DHSD. The results demonstrated significant improvements in body weight and reduced colonic injury following treatment with the compound. Histological analysis revealed decreased inflammation and restoration of intestinal barrier function .

Case Study 2: Cognitive Impairment

In a clinical study involving middle-aged individuals with VRFs, elevated levels of this compound were found to correlate with poorer cognitive performance scores on tests measuring memory and executive function. This suggests that monitoring this metabolite could aid in early identification of cognitive decline .

Q & A

Q. What analytical methods are recommended for identifying and quantifying 3-tert-Butyladipic acid in complex biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is widely used. For example, in chinmedomics studies, 3-tert-Butyladipic acid was identified using a retention time (Rt) of 10.497 minutes and molecular formula C10H18O4 (mass accuracy: ±0.000114 PPM negative deviation, ±18.012 PPM positive deviation) . Researchers should validate methods using internal standards and replicate analyses to account for matrix effects.

Q. How does the tert-butyl substituent influence the physicochemical properties of 3-tert-Butyladipic acid compared to unsubstituted adipic acid?

- Methodological Answer : The bulky tert-butyl group increases steric hindrance, reducing solubility in polar solvents. Density functional theory (DFT) calculations can predict conformational stability, while experimental data (e.g., density: 1.103 g/cm³) and spectral parameters (InChI: InChI=1/C10H18O4/c1-10(2,3)7...) should be cross-validated with computational models .

Q. What safety protocols are critical when handling 3-tert-Butyladipic acid in laboratory settings?

- Methodological Answer : Follow GHS guidelines for carboxylic acids: use PPE (gloves, goggles), ensure ventilation, and avoid inhalation/ingestion. In case of skin contact, wash immediately with soap/water. For spills, neutralize with sodium bicarbonate before disposal. Refer to SDS templates for analogous compounds (e.g., sodium tert-butoxide) for hazard mitigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, HRMS) for 3-tert-Butyladipic acid across studies?

- Methodological Answer : Discrepancies often arise from impurities or stereoisomerism. Perform advanced purification (e.g., preparative HPLC) and confirm purity via melting point analysis and 2D NMR (e.g., <sup>13</sup>C-HSQC). Cross-reference with literature databases (e.g., SciFinder) and validate using synthetic standards .

Q. What experimental designs are optimal for studying the metabolic pathways of 3-tert-Butyladipic acid in vivo?

- Methodological Answer : Isotopic labeling (e.g., <sup>13</sup>C or <sup>2</sup>H) combined with metabolomics can track catabolism. In a study on vascular risk factors, 3-tert-Butyladipic acid was correlated with cognitive performance via serum metabolomics, suggesting its role in mitochondrial β-oxidation pathways. Use knockout models or enzyme inhibitors to isolate specific pathways .

Q. How does the synthesis of 3-tert-Butyladipic acid compare to other adipic acid derivatives (e.g., 3-methyladipic acid) in terms of yield and scalability?

- Methodological Answer : The tert-butyl group complicates nucleophilic substitution due to steric effects. Compare Friedel-Crafts alkylation vs. Grignard reagent approaches. For example, tert-butylation of adipic acid precursors typically yields <60% under anhydrous conditions. Optimize catalysts (e.g., Lewis acids) and reaction temperatures to improve efficiency .

Q. What strategies mitigate interference from co-eluting compounds in chromatographic analyses of 3-tert-Butyladipic acid?

- Methodological Answer : Use orthogonal separation techniques (e.g., ion-pair chromatography vs. reversed-phase HPLC). Adjust mobile phase pH to exploit the compound’s pKa (~4.5 for carboxylic groups). For HRMS, employ parallel reaction monitoring (PRM) targeting m/z 202.1205 (C10H18O4<sup>-</sup>) with a mass tolerance of ±5 ppm .

Methodological Resources

- Data Validation : Cross-check experimental parameters (e.g., Rt, PPM deviations) against open-access databases like PubChem or ChEMBL .

- Synthesis Optimization : Use Design of Experiments (DoE) to test variables (solvent polarity, catalyst loading) systematically .

- Ethical Compliance : Align metabolic studies with institutional guidelines for human/animal research, including informed consent and IACUC approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.